3-Formyl-5-methylbenzenesulfonyl chloride
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Overview
Description
3-Formyl-5-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.65 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a formyl group at the 3-position and a methyl group at the 5-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method for synthesizing benzenesulfonyl chloride derivatives involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: 3-Formyl-5-methylbenzenesulfonyl chloride can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which deactivates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different sulfonamide or sulfonate derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3/H2SO4).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Formyl-5-methylbenzenesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Bioconjugation: It can be used in the modification of biomolecules for bioconjugation studies, aiding in the development of targeted drug delivery systems.
Industry:
Mechanism of Action
The mechanism of action of 3-Formyl-5-methylbenzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The formyl group can also participate in further chemical transformations, such as condensation reactions .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the formyl and methyl groups, making it less reactive in certain electrophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Similar structure but with the methyl group at the 4-position instead of the 5-position.
Uniqueness:
Properties
Molecular Formula |
C8H7ClO3S |
---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
3-formyl-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-5H,1H3 |
InChI Key |
ZGZSCVAFUOYTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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